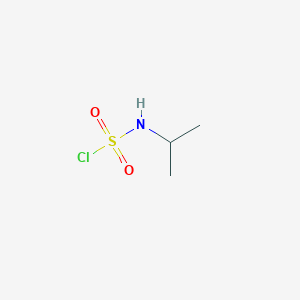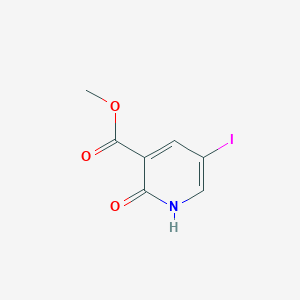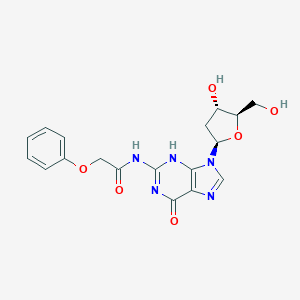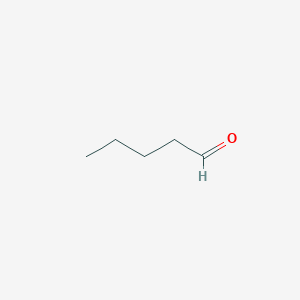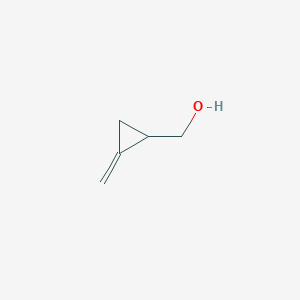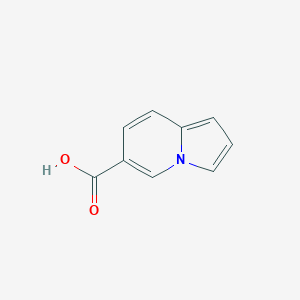
3-Cyclopentene-1-ol
Übersicht
Beschreibung
3-Cyclopentene-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134283. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Hydrogen Bonding :
- 3-Cyclopentene-1-ol demonstrates significant conformational variability due to its ring-puckering and OH internal rotation vibrations, interconverting between four conformers. The lowest energy conformer exhibits weak pi-type intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbon-carbon double bond, which influences the molecule's energetics and physical properties (Al‐Saadi, Ocola, & Laane, 2010).
Spectrometric Analysis :
- Mass spectrometry studies have been conducted on cyclopentene-1-ol and its derivatives, which are essential for understanding their decomposition modes and molecular structure (Singy & Buchs, 1974).
Synthesis and Enantiomeric Purity :
- Research has focused on synthesizing enantiomerically pure variants of this compound derivatives, such as (R)- and (S)-3-methyl-2-cyclopenten-1-ol, which are valuable in stereo-specific chemical syntheses (Zhou, Clercq, & Gawroński, 1995).
High-Temperature Spectral Studies :
- The vapor-phase infrared and Raman spectra of this compound have been examined at temperatures up to 267°C, which helps understand the behavior of its conformers at high temperatures. This study assists in the analysis of its intramolecular hydrogen bonding (Ocola, Al‐Saadi, Mlynek, Hopf, & Laane, 2010).
Polymerization and Catalyst Research :
- This compound and related compounds have been utilized in studies involving polymerization processes using metallocene catalysts. These studies contribute to the development of new polymeric materials (Kelly, Wang, & Collins, 1997).
Asymmetric Synthesis of Chiral Building Blocks :
- Enantioselective syntheses involving this compound derivatives have been conducted for producing chiral cyclopentanoid compounds, which are important in the synthesis of natural products (Asami, 1990).
Enantioselective Heck Desymmetrization :
- Innovative protocols for the Heck desymmetrization of this compound have been developed, leading to the synthesis of highly functionalized cyclopentenols. These methods contribute to the creation of diverse molecular scaffolds in organic synthesis (Silva et al., 2016).
Diversity in Cyclopentane Derivatives :
- Cyclopent-3-en-1-ol, a related compound, has been transformed into a variety of amino-, azido-, and hydroxy-substituted cyclopentanes, illustrating the diversity achievable in cyclopentane derivatives (Guan, Bissantz, Bergstrom, & Link, 2012).
Safety and Hazards
3-Cyclopentene-1-ol is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include keeping the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Relevant Papers Several papers have been published on this compound . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and physical and chemical properties.
Wirkmechanismus
Target of Action
3-Cyclopentene-1-ol is a chemical compound with the molecular formula C5H8O . . It’s often used in the synthesis of cyclopentene scaffolds , which suggests it may interact with various enzymes or receptors during the synthesis process.
Mode of Action
The exact mode of action of this compound is not clearly defined due to the lack of specific studies. As a chemical used in synthesis, its mode of action is likely dependent on the specific reactions it’s involved in. It may act as a reactant, intermediate, or catalyst in these reactions, interacting with other chemicals to produce desired products .
Biochemical Pathways
Given its use in the synthesis of cyclopentene scaffolds , it’s possible that it participates in various biochemical reactions.
Result of Action
As a chemical used in synthesis, its primary effect is likely the production of cyclopentene scaffolds . These scaffolds could then be used in the creation of various other compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Safety data suggests that measures should be taken to prevent static discharges when handling this compound .
Eigenschaften
IUPAC Name |
cyclopent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIMJSIRDZDHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300005 | |
| Record name | 3-Cyclopentene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14320-38-8 | |
| Record name | 3-Cyclopenten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopentenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014320388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopenten-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclopentene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopentenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOPENTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4C54623KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Cyclopentene-1-ol suitable for Ring-Opening Metathesis Polymerization (ROMP)?
A: this compound possesses a strained cyclic structure similar to cyclopentene. [] This ring strain provides the driving force for the ROMP reaction. Additionally, the hydroxyl group in this compound allows for the synthesis of functionalized polymers, which broadens its application potential. []
Q2: What is the significance of the equilibrium observed during the ROMP of this compound?
A: The observed equilibrium during the ROMP of this compound using ruthenium catalysts is significant because it allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. [] This equilibrium arises from the comparable ring strain energies of this compound and cyclopentene, enabling the formation of polymers with a statistical distribution of monomer units. [] This control over polymer structure is crucial for tailoring material properties for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



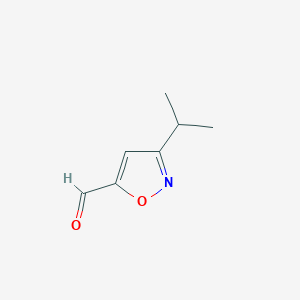

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
